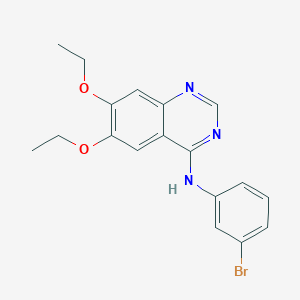
compuesto 56
Descripción general
Descripción
- The molecular formula of Compound 56 is C~17~H~16~BrN~3~O~2~ with a molecular weight of 388.30 g/mol .
- Its chemical structure is represented as follows:
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
Compound 56: (CAS Number: 171745-13-4) is a potent and specific inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . It is cell-permeable, reversible, and ATP-competitive.
Aplicaciones Científicas De Investigación
Chemistry: Compound 56 is valuable for studying EGFR-related signaling pathways and drug development.
Biology: It aids in understanding cellular processes involving EGFR.
Medicine: Research on Compound 56 may contribute to cancer therapy due to its EGFR inhibition.
Mecanismo De Acción
- Compound 56 competitively binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity.
- EGFR plays a crucial role in cell growth, proliferation, and survival.
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Análisis Bioquímico
Biochemical Properties
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to interact with various enzymes and proteins, particularly those involved in cell growth and proliferation . It stimulates the production of epidermal growth factor (EGF), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Cellular Effects
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline influences cell function by promoting the growth of cells in culture . It has been shown to be effective against radiation-resistant cancer cells and may also have a role in lung cell repair .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes: The synthetic routes for Compound 56 are not explicitly mentioned in the available literature. it is chemically synthesized.
Reaction Conditions: Specific reaction conditions are not provided, but it is known to be an ATP-competitive inhibitor of EGFR.
Análisis De Reacciones Químicas
Reactions: Compound 56 is involved in various chemical reactions, including phosphorylation and binding to EGFR.
Common Reagents and Conditions: The specific reagents and conditions for its synthesis are not disclosed.
Major Products: The major product of Compound 56 is the inhibition of EGFR tyrosine kinase activity.
Comparación Con Compuestos Similares
Uniqueness: Compound 56’s exceptional potency (IC~50~ = 6 pM) as an EGFR inhibitor sets it apart.
Similar Compounds: Other EGFR inhibitors include Erlotinib, Gefitinib, and Osimertinib.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171745-13-4 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []
A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.
ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.
A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []
A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []
A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []
A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []
A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



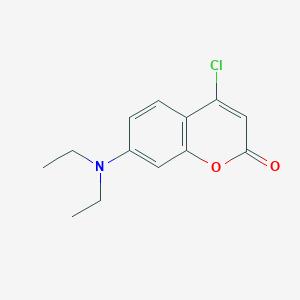
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)


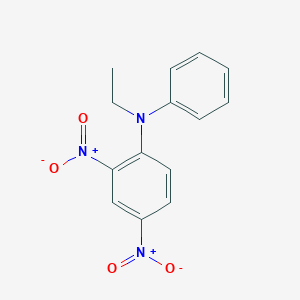
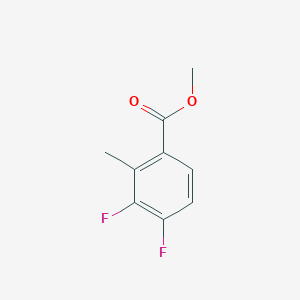
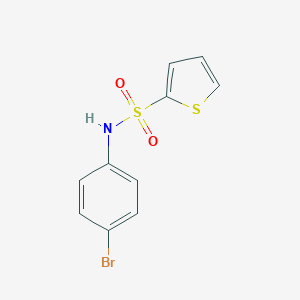
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
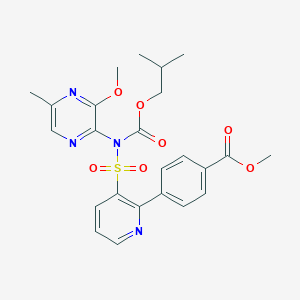
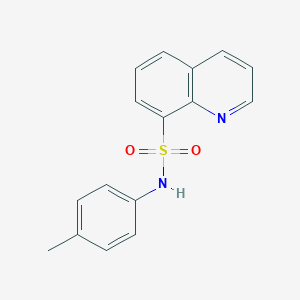
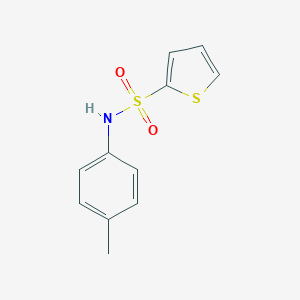
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)